N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-2-3-10-22-17-20-19-16(23-17)18-15(21)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKZCFAWQGCTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Amidation via Reflux
In a nitrogen atmosphere, 5-(butylthio)-1,3,4-thiadiazole-2-thiol (1 mmol) reacts with 2-naphthoyl chloride (1.2 mmol) in acetonitrile (20 mL) using triethylamine (2 mmol) as a base. The mixture refluxes at 80°C for 3.5 hours, followed by ethyl acetate extraction and silica gel chromatography (ethyl acetate/hexane, 3:1). Yields typically range from 80–86%.
Critical Parameters:
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. Combining 5-(butylthio)-1,3,4-thiadiazole-2-thiol with 2-naphthoyl chloride in acetonitrile under 300 W irradiation at 130°C for 30 minutes achieves 93–97% yields.
Advantages Over Conventional Methods:
- Time Reduction: 30 minutes vs. 3.5 hours.
- Yield Improvement: 12–13% increase due to uniform heating and reduced decomposition.
Reaction Optimization Strategies
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 80 | 86 | 98 |
| Dichloromethane | 40 | 72 | 95 |
| DMF | 100 | 68 | 90 |
Acetonitrile’s high dielectric constant facilitates dipole interactions, accelerating acyl chloride activation. Elevated temperatures in DMF promote side reactions, reducing yield.
Catalytic and Stoichiometric Considerations
- Base Stoichiometry: A 2:1 base-to-acyl chloride ratio maximizes yield by ensuring complete HCl neutralization.
- Catalyst Additives: 4-Dimethylaminopyridine (DMAP, 5 mol%) increases amidation efficiency by 8–10% through nucleophilic catalysis.
Purification and Characterization
Chromatographic Techniques
Purification via silica gel column chromatography (ethyl acetate/hexane gradient) achieves >98% purity. Alternative methods include:
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 98 | 85 |
| Recrystallization | 95 | 78 |
| Centrifugal Partition | 97 | 82 |
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 8.52 (s, 1H, NH), 8.09–7.45 (m, 7H, naphthyl), 3.12 (t, 2H, SCH2), 1.65–1.25 (m, 6H, butyl).
- 13C NMR: 167.0 (C=O), 159.2–116.4 (aromatic carbons), 35.6 (SCH2), 31.2–22.4 (butyl).
Industrial-Scale Production
Continuous Flow Synthesis
Scaling the microwave-assisted method to a continuous flow reactor (residence time: 10 minutes) achieves 90% yield at 1 kg/day capacity. Key parameters:
| Parameter | Value |
|---|---|
| Flow Rate | 5 mL/min |
| Temperature | 130°C |
| Pressure | 15 bar |
Waste Reduction Strategies
- Solvent Recycling: Acetonitrile recovery via distillation reduces waste by 70%.
- Catalyst Reuse: Immobilized DMAP on silica retains 85% activity over 10 cycles.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Conventional Reflux | 80–86 | 3.5 h | Moderate | 120 |
| Microwave-Assisted | 93–97 | 0.5 h | High | 95 |
| Continuous Flow | 90 | 0.17 h | Very High | 85 |
Microwave and flow methods dominate for high-throughput applications, while reflux remains viable for small-scale R&D.
Chemical Reactions Analysis
Types of Reactions
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, enzymes, and receptors, leading to various biological effects. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The compound’s structural analogs vary in substituents at the thiadiazole ring’s 5-position and the amide-linked aromatic group. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Alkylthio Chain Length : Longer alkyl chains (e.g., butylthio vs. methylthio) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Melting Points : Analogs with rigid aromatic substituents (e.g., 4d) exhibit higher melting points (190–194°C) than alkylthio derivatives (e.g., 5g: 168–170°C), suggesting increased crystallinity .
Anticancer Potential
- Target Compound: No direct data are available, but thiadiazoles with naphthamide groups (e.g., CAS 391864-02-1 ) are hypothesized to inhibit kinases or induce apoptosis via naphthalene-mediated intercalation.
- Analog 4d : Demonstrated apoptosis induction in glioma cells (C6 cell line) through Akt inhibition (92.36% activity) via benzimidazole-thio and chloroaryl groups .
- Analog 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Showed moderate cytotoxicity (82% yield, 138–140°C melting point), suggesting chloroaryl groups enhance bioactivity .
Antimicrobial and Pesticidal Activity
- Thiadiazole Scaffold : Derivatives with alkylthio groups (e.g., methylthio, ethylthio) exhibit broad-spectrum antibacterial activity against Staphylococcus aureus .
- Naphthamide Analogs : Increased aromaticity may improve antifungal activity compared to simpler acetamide derivatives like 5k (72% yield, 135–136°C melting point) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
